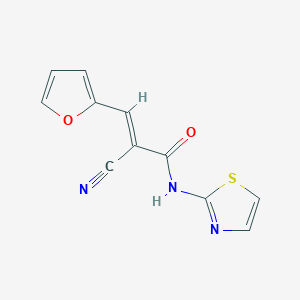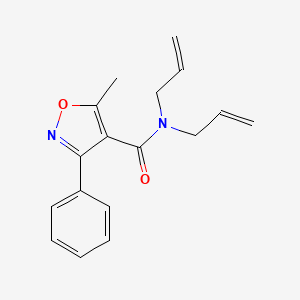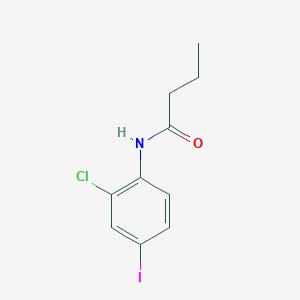
N-2-adamantyl-3-phenylpropanamide
Description
Synthesis Analysis
The synthesis of compounds related to "N-2-adamantyl-3-phenylpropanamide" often involves complex processes that yield polyamides and polyimides with adamantyl groups. For example, new polyamides have been synthesized by direct polycondensation of adamantane derivatives with various diacids, showcasing moderate to high inherent viscosities and excellent solubility in several solvents, indicating high yields and substantial molecular weights (Espeso et al., 2000).
Molecular Structure Analysis
Molecular structure analysis involves using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. A detailed structural analysis of a compound similar to "N-2-adamantyl-3-phenylpropanamide" was performed using these methods, providing insights into its optimized geometrical structure, vibrational frequencies, and chemical shifts, which were in strong agreement with experimentally measured values, demonstrating the compound's complex molecular arrangement (Demir et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving adamantyl-containing compounds can be intricate due to the bulky nature of the adamantyl group. For example, the synthesis of N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide showcases a method involving amidation and N-alkylation, indicating the compound's potential for complex chemical interactions and utility in synthesizing structurally diverse molecules (Su et al., 2011).
Physical Properties Analysis
The physical properties of adamantyl-containing polyamides and polyimides, such as solubility, glass transition temperatures, and thermal stability, are crucial for their application in materials science. These compounds exhibit excellent solubility in polar solvents, high glass transition temperatures (indicating good thermal resistance), and remarkable stability up to temperatures around 450°C (Liaw & Liaw, 1999).
Chemical Properties Analysis
The chemical properties analysis often focuses on reactivity, stability, and interaction with other molecules. The study on the effect of beta-cyclodextrin on the hydrolysis of N-phenylphtalamide and N-adamantylphtalamide provides insights into the chemical behavior of adamantyl-containing compounds under hydrolysis conditions, highlighting the influence of cyclodextrin on reactivity and stability (Granbados et al., 2002).
Future Directions
The future directions in the research and application of “N-2-adamantyl-3-phenylpropanamide” involve the development of novel methods for their preparation, and the polymerization reactions . Furthermore, recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds present promising opportunities .
Mechanism of Action
Target of Action
N-2-adamantyl-3-phenylpropanamide is a small molecule that primarily targets the ATF6 arm of the Unfolded Protein Response (UPR) signaling pathway . This pathway is crucial for maintaining endoplasmic reticulum (ER) proteostasis, which is implicated in diverse diseases .
Mode of Action
The compound interacts with its targets by undergoing metabolic oxidation to form an electrophile that preferentially reacts with ER proteins . Proteins covalently modified by this compound include protein disulfide isomerases (PDIs), which are known to regulate ATF6 activation . This selective covalent modification of PDIs is implicated in the preferential activation of ATF6 .
Biochemical Pathways
The compound affects the UPR signaling pathway, specifically the ATF6 arm . The UPR pathway is initiated by ER stress-sensing transmembrane proteins, including ATF6 . The UPR’s role is to restore ER proteostasis in response to pathologic insults that induce ER stress, through a combination of transcriptional and translational mechanisms .
Pharmacokinetics
It is known that the compound requires metabolic activation for its function
Result of Action
The result of the compound’s action is the preferential activation of the ATF6 arm of the UPR, promoting protective remodeling of the ER proteostasis network . This can potentially ameliorate imbalances in ER proteostasis implicated in diverse diseases .
Action Environment
The action of N-2-adamantyl-3-phenylpropanamide is influenced by the metabolic environment within the cell, as the compound requires metabolic oxidation for its function
properties
IUPAC Name |
N-(2-adamantyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(7-6-13-4-2-1-3-5-13)20-19-16-9-14-8-15(11-16)12-17(19)10-14/h1-5,14-17,19H,6-12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOMEVXXDPDCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976982 | |
| Record name | N-(Adamantan-2-yl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-2-adamantyl-3-phenylpropanamide | |
CAS RN |
6142-81-0 | |
| Record name | N-(Adamantan-2-yl)-3-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3,3-dichloro-2-propen-1-yl)-4-hydroxy-2-methyl-6-quinolinyl]acetamide](/img/structure/B5789122.png)
![2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5789125.png)


![4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5789142.png)
![1-(2,4-dichlorobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5789148.png)
![1-(2-fluorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5789181.png)
![1-[(4-methoxy-2-nitrophenyl)sulfonyl]azepane](/img/structure/B5789182.png)




![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
